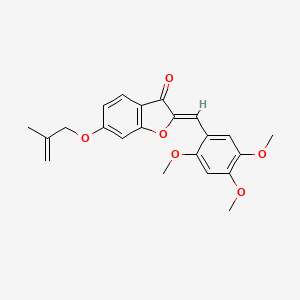
(Z)-6-((2-Methylallyl)oxy)-2-(2,4,5-Trimethoxybenzyliden)benzofuran-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungen haben gezeigt, dass diese Verbindung vielversprechende Antitumoreigenschaften aufweist. Sie hemmt das Wachstum von Krebszellen, indem sie in ihren Zellzyklus eingreift und Apoptose (programmierter Zelltod) induziert. Wissenschaftler untersuchen ihr Potenzial als neuartiges Chemotherapeutikum gegen verschiedene Krebsarten .
- Entzündungen spielen eine Rolle bei verschiedenen Krankheiten, darunter Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen. Studien haben die entzündungshemmenden Eigenschaften dieser Verbindung untersucht. Sie kann entzündungshemmende Pfade modulieren und Entzündungen reduzieren, was sie für die Medikamentenentwicklung relevant macht .
Antitumoraktivität
Entzündungshemmende Wirkungen
Biologische Aktivität
(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its diverse biological activities. Benzofuran compounds are known for their significant pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
1. Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, it has been observed that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 15 | ROS generation |
| Compound B | MCF-7 | 20 | Apoptosis induction |
| (Z)-6-((2-methylallyl)oxy)-... | HeLa | TBD | TBD |
2. Antioxidant Activity
Benzofuran derivatives are known to possess antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.
Case Study: Neuroprotective Effects
In a study focusing on neuroprotection, a related benzofuran compound was shown to protect against oxidative damage in neuronal cells. The compound reduced lipid peroxidation and increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is well-documented. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
A specific study reported that a benzofuran derivative significantly reduced TNF-α levels by approximately 93.8%, indicating its potential use in managing chronic inflammatory disorders .
ROS Generation
Benzofuran derivatives have been shown to increase intracellular ROS levels, which can lead to oxidative stress and apoptosis in cancer cells. This mechanism is vital for their cytotoxic effects against various tumor types.
Eigenschaften
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-18(10-15)28-21(22(16)23)9-14-8-19(25-4)20(26-5)11-17(14)24-3/h6-11H,1,12H2,2-5H3/b21-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGLQCVYIGZBEB-NKVSQWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













